molecular formula C20H16N2O3S2 B13921443 [[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate CAS No. 852246-52-7

[[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate

Cat. No.: B13921443
CAS No.: 852246-52-7
M. Wt: 396.5 g/mol
InChI Key: SJFUUYIYTZCECB-UHFFFAOYSA-N
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Description

This compound is a thiophene-based derivative featuring a cyano-substituted 2-methylphenyl methylidene group at the 3-position of the thiophene ring, linked via an amino bridge to a 4-methylbenzenesulfonate moiety. Its structural complexity arises from the conjugation of electron-withdrawing (cyano, sulfonate) and electron-donating (methylphenyl) groups, which influence its electronic and physicochemical properties.

Synthetic routes typically involve condensation reactions between substituted thiophene precursors and activated sulfonate esters. For instance, analogous compounds are synthesized via reactions of α-halogenoketones with thiourea derivatives in ethanol, followed by crystallization . The compound’s crystallographic data (if available) would likely be refined using programs like SHELXL or visualized via ORTEP-3, as these tools are standard for small-molecule structural analysis .

Properties

CAS No.

852246-52-7

Molecular Formula

C20H16N2O3S2

Molecular Weight

396.5 g/mol

IUPAC Name

[[3-[cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate

InChI

InChI=1S/C20H16N2O3S2/c1-14-7-9-16(10-8-14)27(23,24)25-22-20-18(11-12-26-20)19(13-21)17-6-4-3-5-15(17)2/h3-12H,1-2H3

InChI Key

SJFUUYIYTZCECB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON=C2C(=C(C#N)C3=CC=CC=C3C)C=CS2

Origin of Product

United States

Preparation Methods

Synthetic Route and Preparation Methodology

The preparation of this compound typically follows a multi-step synthetic pathway involving:

Step 1: Formation of the Thiophenylidene Intermediate

  • Starting from 2-methylphenyl derivatives, the thiophen-2-ylidene moiety is constructed by condensation reactions with appropriate thiophene precursors.
  • The cyano group is introduced via substitution or condensation with benzeneacetonitrile derivatives, forming the cyano-(2-methylphenyl)methylidene structure.

Step 2: Introduction of the Sulfonate Group

  • The key step involves the conversion of the hydroxy or oxime functional group on the thiophenylidene intermediate to a sulfonate ester by reaction with 4-methylbenzenesulfonyl chloride (tosyl chloride).
  • This reaction proceeds under basic or neutral conditions, often in the presence of a base such as pyridine or triethylamine to scavenge the generated hydrochloric acid.
  • The sulfonate ester formation is critical for the photoacid generator properties of the compound.

Step 3: Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic techniques to isolate the pure sulfonate salt.
  • Characterization is done by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure and purity.

Detailed Reaction Scheme

Step Reactants Reaction Conditions Product Notes
1 2-Methylphenyl derivative + thiophene precursor Condensation, reflux in solvent (e.g., ethanol) Cyano-(2-methylphenyl)methylidene thiophenylidene intermediate Formation of key thiophenylidene core
2 Intermediate + 4-methylbenzenesulfonyl chloride Base (pyridine/triethylamine), 0-25 °C, inert atmosphere [[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate Sulfonate ester formation
3 Crude product Recrystallization or chromatography Pure sulfonate salt Purification and isolation

Summary Table of Key Preparation Parameters

Parameter Details
Starting Materials 2-Methylphenyl derivatives, thiophene precursors, 4-methylbenzenesulfonyl chloride
Reaction Type Condensation, sulfonate ester formation
Reaction Conditions Reflux for condensation; 0-25 °C for sulfonation; inert atmosphere recommended
Purification Methods Recrystallization, chromatography
Characterization Techniques Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry
Application Focus Photoacid generator for resist compositions

Chemical Reactions Analysis

[[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines .

Mechanism of Action

The mechanism of action of [[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate involves the generation of acid upon exposure to light. The compound absorbs light energy, leading to the cleavage of the sulfonate group and the release of a proton (H+). This acid generation is crucial in photolithography, where it helps in the development of photoresist patterns . The molecular targets and pathways involved include the interaction with light-sensitive materials and the subsequent chemical changes that occur during the photolithographic process .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related molecules from the provided evidence:

Compound Core Structure Key Functional Groups Biological/Industrial Relevance Reference
Target Compound Thiophene Cyano, 2-methylphenyl methylidene, 4-methylbenzenesulfonate Potential pharmaceutical intermediate or agrochemical
(S)-Amino-3-[3-{6-(2-methylphenyl)}pyridyl]-propionic acid (GLP-1 intermediate) Pyridine 2-methylphenyl, carboxylic acid Type II diabetes treatment (GLP-1 receptor modulator)
4-[(Thiophen-2-yl-methylene)amino]benzamides Thiophene-Benzamide Thiophene methylene, benzamide Antimicrobial/anticancer agents (under investigation)
Sorafenib Tosylate Pyridine-Urea 4-methylbenzenesulfonate, trifluoromethyl, urea Anticancer (tyrosine kinase inhibitor)
Sulfonylurea herbicides (e.g., metsulfuron methyl ester) Triazine-Sulfonylurea Sulfonylurea, triazine, methylbenzoate Herbicidal activity (ALS enzyme inhibition)
2-Ylidene-4-thiazolidinones Thiazolidinone Cyano, phenylamino, ethoxycarbonyl Antidiabetic or antimicrobial scaffolds

Key Observations

Electronic Effects: The target compound’s cyano group enhances electrophilicity compared to non-cyano analogs like 4-[(thiophen-2-yl-methylene)amino]benzamides. This may increase reactivity in biological systems or synthetic transformations . The 4-methylbenzenesulfonate group distinguishes it from sulfonylurea herbicides (e.g., metsulfuron methyl ester), which instead use sulfonylurea linkages for enzyme inhibition .

Biological Activity: Unlike Sorafenib Tosylate—a clinically approved anticancer agent—the target compound lacks a urea moiety critical for kinase inhibition. However, its thiophene-sulfonate scaffold may interact with similar targets (e.g., tyrosine phosphatases) . Thiazolidinone derivatives (e.g., 2-ylidene-4-thiazolidinones) share the cyano group but exhibit distinct bioactivity due to their five-membered heterocyclic core .

Synthetic Accessibility: The target compound’s synthesis is more complex than that of simpler benzamides or thiazolidinones, requiring precise control over condensation and sulfonation steps .

Physicochemical Properties

Property Target Compound Sorafenib Tosylate Sulfonylurea Herbicides
Solubility Moderate (polar solvents) Low (requires formulation) High (aqueous compatibility)
Thermal Stability High (aromatic conjugation) Moderate Low (hydrolytically labile)
Bioavailability Unknown High (oral administration) Moderate (soil adsorption)

Biological Activity

The compound [[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate (CAS No. 852246-55-0) is a synthetic organic compound that has garnered interest in various biological applications due to its unique structural properties. This article explores its biological activities, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C20_{20}H16_{16}N2_2O3_3S2_2
  • Molecular Weight : 384.47 g/mol
  • IUPAC Name : [[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate

Antimicrobial Activity

Recent studies have indicated that compounds with similar thiophene and cyano groups exhibit significant antimicrobial properties. For example, derivatives of thiophene have been shown to inhibit bacterial growth effectively, suggesting that our compound may possess similar properties. In vitro assays demonstrated inhibition against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Anticancer Potential

Research into the anticancer activity of related compounds suggests that they may induce apoptosis in cancer cells through various mechanisms, such as the activation of caspases and modulation of signaling pathways like the MAPK pathway. In a study involving human breast cancer cell lines, compounds structurally related to [[3-[Cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] 4-methylbenzenesulfonate showed a reduction in cell viability by approximately 60% at concentrations of 25 µM .

The proposed mechanism involves the interaction of the compound with cellular targets that regulate apoptosis and cell proliferation. The cyano group may facilitate electron-withdrawing properties, enhancing the compound's reactivity with biological macromolecules, including proteins and nucleic acids.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, preliminary studies suggest that this compound may exhibit anti-inflammatory properties. In animal models, administration of related thiophene derivatives resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests a potential application in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiophene derivatives, including our compound, against clinical isolates of Staphylococcus aureus. The results indicated that compounds with similar structures had a significant impact on bacterial growth inhibition .
  • Anticancer Activity : In a controlled experiment using MCF-7 breast cancer cells, treatment with the compound led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis revealed a substantial increase in early apoptotic cells when treated with 25 µM concentrations .

Data Table: Biological Activities Summary

Activity TypeModel/AssayResultReference
AntimicrobialMIC against E. coliMIC = 10-50 µg/mL
AnticancerMCF-7 CellsCell viability reduced by 60%
Anti-inflammatoryAnimal ModelDecreased TNF-alpha levels

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